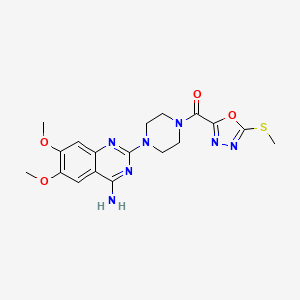

Tiodazosin

Description

BL 5111A is for mono-HCl; RN given refers to parent cpd; structure in third source

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O4S/c1-27-12-8-10-11(9-13(12)28-2)20-17(21-14(10)19)25-6-4-24(5-7-25)16(26)15-22-23-18(29-15)30-3/h8-9H,4-7H2,1-3H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULPYFRDYRZMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=NN=C(O4)SC)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217180 | |

| Record name | Tiodazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66969-81-1 | |

| Record name | Tiodazosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66969-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiodazosin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066969811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiodazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIODAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQI0PYJ799 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tiodazosin's Mechanism of Action on Alpha-1 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

Tiodazosin, like other quinazoline-based alpha-1 blockers, exerts its pharmacological effects by selectively binding to and inhibiting alpha-1 adrenergic receptors.[1] These receptors are key components of the sympathetic nervous system, mediating vasoconstriction, smooth muscle contraction, and other physiological responses to catecholamines like norepinephrine and epinephrine.[2][3]

The alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, couple to Gq/11 proteins.[3][4] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to the contraction of smooth muscle cells.

This compound functions as a competitive antagonist at these receptors, binding to the same site as endogenous agonists but failing to induce the conformational change necessary for G-protein activation. This blockade prevents the downstream signaling cascade, leading to smooth muscle relaxation and vasodilation.

Alpha-1 Adrenergic Receptor Subtype Selectivity

There are three main subtypes of the alpha-1 adrenergic receptor: α1A, α1B, and α1D. The distribution of these subtypes varies across different tissues, which has significant implications for the pharmacological effects of antagonists. While this compound is considered a non-selective alpha-1 antagonist, understanding the affinity for each subtype is crucial for predicting its therapeutic and adverse effect profile.

Due to the limited availability of specific binding data for this compound, the following table summarizes the binding affinities of the closely related compound, Doxazosin, for the human alpha-1A, alpha-1B, and alpha-1D adrenergic receptor subtypes. This data is derived from radioligand binding assays using [3H]prazosin.

| Compound | Receptor Subtype | log Ki (M) | Ki (nM) |

| Doxazosin | α1A | -8.58 | 2.63 |

| Doxazosin | α1B | -8.46 | 3.47 |

| Doxazosin | α1D | -8.33 | 4.68 |

Data from. Ki values were calculated from the reported log Ki values.

This data indicates that Doxazosin, and by extension this compound, is a potent antagonist at all three alpha-1 adrenergic receptor subtypes with relatively minor differences in affinity, confirming its non-selective profile.

Signaling Pathway of Alpha-1 Adrenergic Receptor and this compound's Point of Intervention

The following diagram illustrates the canonical signaling pathway of the alpha-1 adrenergic receptor and the inhibitory action of this compound.

Caption: Alpha-1 adrenergic receptor signaling pathway and this compound's antagonism.

Experimental Protocols

The characterization of this compound's interaction with alpha-1 adrenergic receptors relies on established in vitro pharmacological assays. The following provides a detailed methodology for a typical radioligand binding assay used to determine the binding affinity of a compound like this compound.

Radioligand Binding Assay Protocol

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for alpha-1 adrenergic receptor subtypes.

Materials:

-

Cell Lines: Stably transfected cell lines expressing a single human alpha-1 adrenergic receptor subtype (e.g., HEK293 or CHO cells expressing α1A, α1B, or α1D).

-

Radioligand: [3H]prazosin, a high-affinity antagonist for alpha-1 adrenergic receptors.

-

Competitor: this compound (or Doxazosin as a reference compound).

-

Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2 (e.g., 5 mM).

-

Scintillation Cocktail and Scintillation Counter .

-

Glass fiber filters and a cell harvester .

Procedure:

-

Cell Membrane Preparation:

-

Culture the transfected cells to a high density.

-

Harvest the cells and homogenize them in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Competition Binding Assay:

-

Set up assay tubes containing a fixed concentration of [3H]prazosin (typically near its Kd value).

-

Add increasing concentrations of this compound to the tubes.

-

Include tubes for total binding (only [3H]prazosin and membranes) and non-specific binding (with the addition of a high concentration of a non-labeled antagonist).

-

Add the cell membrane preparation to each tube to initiate the binding reaction.

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]prazosin).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

The following diagram illustrates the workflow for this experimental protocol.

Caption: Experimental workflow for a radioligand binding assay.

Logical Relationship of this compound to Other Alpha-1 Blockers

This compound belongs to the quinazoline class of alpha-1 adrenergic antagonists. This class also includes well-known drugs such as Prazosin, Doxazosin, and Terazosin. These are all considered non-selective alpha-1 blockers. In contrast, other alpha-1 blockers exhibit subtype selectivity, such as Tamsulosin, which is selective for the α1A subtype.

Caption: Classification of this compound among other alpha-1 adrenergic blockers.

References

Tiodazosin: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiodazosin is a potent and selective α1-adrenergic receptor antagonist.[1] This technical guide provides a detailed overview of the chemical structure and a plausible synthetic pathway for this compound, based on established methodologies for analogous quinazoline derivatives. The document includes a summary of its chemical properties, a detailed experimental protocol for its synthesis, and a visualization of its mechanism of action through the α1-adrenergic signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a quinazoline derivative with a complex molecular architecture. Its systematic IUPAC name is [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl][5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methanone.[1]

The core structure consists of a 4-amino-6,7-dimethoxyquinazoline moiety linked to a piperazine ring at the 2-position. The other nitrogen of the piperazine is acylated with a 5-(methylthio)-1,3,4-oxadiazole-2-carbonyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl][5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methanone | [1] |

| CAS Number | 66969-81-1 | [1] |

| Chemical Formula | C₁₈H₂₁N₇O₄S | [1] |

| Molar Mass | 431.47 g/mol | |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in organic solvents like DMSO and DMF | Inferred from similar compounds |

| SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=NN=C(O4)SC)N)OC |

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis Pathway

Proposed Synthetic Workflow

Caption: Proposed multi-stage synthetic workflow for this compound.

Experimental Protocols

The following are proposed experimental protocols for the key steps in the synthesis of this compound, adapted from procedures for analogous compounds.

Step 1: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

-

Synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione: A mixture of 3,4-dimethoxyaniline and urea is heated to induce cyclization, forming the quinazolinedione.

-

Chlorination: The resulting dione is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, to yield 2,4-dichloro-6,7-dimethoxyquinazoline.

-

Selective Amination: The dichloroquinazoline is then reacted with ammonia in a suitable solvent. The chlorine atom at the 4-position is more reactive and undergoes nucleophilic substitution to yield the desired 4-amino-2-chloro-6,7-dimethoxyquinazoline intermediate.

Step 2: Synthesis of 1-(5-(Methylthio)-1,3,4-oxadiazole-2-carbonyl)piperazine

-

Formation of 5-(Methylthio)-1,3,4-oxadiazol-2(3H)-one: This intermediate can be synthesized from carbon disulfide and hydrazine, followed by methylation and cyclization with phosgene or a phosgene equivalent.

-

Conversion to Acid Chloride: The oxadiazolone is then converted to the corresponding acid chloride, 2-(chlorocarbonyl)-5-(methylthio)-1,3,4-oxadiazole, using a reagent like thionyl chloride (SOCl₂).

-

Acylation of Piperazine: The acid chloride is reacted with an excess of piperazine in an inert solvent to form 1-(5-(methylthio)-1,3,4-oxadiazole-2-carbonyl)piperazine.

Step 3: Coupling and Formation of this compound

-

Nucleophilic Aromatic Substitution: The 4-amino-2-chloro-6,7-dimethoxyquinazoline is reacted with 1-(5-(methylthio)-1,3,4-oxadiazole-2-carbonyl)piperazine in a suitable solvent such as isopropanol or dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the nucleophilic substitution of the chlorine atom at the 2-position of the quinazoline ring by the secondary amine of the piperazine derivative.

-

Purification: The final product, this compound, is then isolated and purified using standard techniques such as recrystallization or column chromatography.

Table 2: Summary of Proposed Reaction Conditions and Expected Yields

| Step | Key Reagents | Solvent | Temperature (°C) | Expected Yield (%) | Reference (Analogous Reactions) |

| Quinazoline Core Synthesis | |||||

| Chlorination | POCl₃, N,N-dimethylaniline | Neat | Reflux | 80-90 | |

| Amination | NH₃ | Isopropanol | Reflux | 70-85 | |

| Oxadiazole Side-Chain Synthesis | |||||

| Cyclization | Phosgene equivalent | Dioxane | Reflux | 60-75 | |

| Acylation | Piperazine, Triethylamine | Dichloromethane | 0 - RT | 85-95 | |

| Final Coupling | |||||

| Nucleophilic Substitution | K₂CO₃ | DMF | 100-120 | 65-80 |

Note: The expected yields are estimates based on analogous reactions and may require optimization for the specific synthesis of this compound.

Signaling Pathway

This compound functions as a competitive antagonist of the α1-adrenergic receptor. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, initiate a signaling cascade through the Gq/11 family of G proteins.

α1-Adrenergic Receptor Signaling Pathway

Caption: The α1-adrenergic receptor signaling pathway and the inhibitory action of this compound.

The binding of an agonist to the α1-adrenergic receptor leads to a conformational change, activating the associated Gq protein. The activated α subunit of the Gq protein then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses into the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). Both elevated Ca²⁺ levels and activated PKC lead to various downstream cellular responses, most notably smooth muscle contraction. This compound exerts its therapeutic effect by competitively blocking the binding of natural agonists to the α1-adrenergic receptor, thereby inhibiting this signaling cascade and leading to vasodilation and a reduction in blood pressure.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic pathway, and the mechanism of action of this compound. By compiling and adapting information from the synthesis of analogous compounds, this document offers a valuable resource for researchers in medicinal chemistry and pharmacology. The detailed signaling pathway diagram further elucidates the molecular basis of this compound's therapeutic effects as an α1-adrenergic receptor antagonist. Further research is warranted to establish a definitive and optimized synthetic route for this compound and to fully explore its pharmacological profile.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tiodazosin: CAS Number and Molecular Properties

This technical guide provides a comprehensive overview of this compound, focusing on its fundamental molecular properties, mechanism of action, and relevant experimental methodologies. This compound is a potent and selective α1-adrenergic receptor antagonist that has been investigated for its antihypertensive properties.[1][2]

Molecular Properties and Identification

This compound, a quinazoline derivative, is structurally related to prazosin.[2] Its chemical identity and core properties are summarized below.

| Property | Value | Source |

| CAS Number (Free Base) | 66969-81-1 | [3][4] |

| CAS Number (HCl Salt) | 62412-39-9 | |

| Molecular Formula | C18H21N7O4S | |

| Molecular Weight | 431.47 g/mol | |

| IUPAC Name | [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl][5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methanone | |

| Synonyms | BL-5111 |

Mechanism of Action: α1-Adrenergic Receptor Antagonism

This compound functions as a competitive postsynaptic α1-adrenergic receptor antagonist. The primary mechanism involves the blockade of α1-adrenergic receptors on vascular smooth muscle. This prevents norepinephrine from binding to these receptors, leading to vasodilation and a subsequent reduction in blood pressure. This compound exhibits a higher affinity for postsynaptic α1-receptors compared to presynaptic α2-receptors.

Experimental Protocols

In Vitro Analysis of α-Adrenergic Receptor Blocking Properties

A key experimental method to characterize this compound's activity involves assessing its effects on isolated vascular tissues.

Objective: To compare the pre- and postsynaptic α-adrenergic receptor blocking properties of this compound with other antagonists like prazosin.

Methodology:

-

Tissue Preparation: Arteries (e.g., mesenteric) and portal veins are isolated from male Wistar rats (150-300 g). The tissues are prepared for in vitro studies and mounted in organ baths.

-

Incubation: The isolated vessels are incubated with varying concentrations of this compound, prazosin, or phentolamine for one hour.

-

Contractile Response Measurement: Concentration-response curves to norepinephrine are generated before and after the incubation with the antagonist.

-

Data Analysis: The shift in the norepinephrine concentration-response curve is analyzed. For a competitive antagonist like this compound in the mesenteric artery, a parallel rightward shift is observed. A Schild plot analysis can be used to determine the pA2 value, which quantifies the antagonist's affinity for the receptor. For this compound, a pA2 value of 8.66 has been reported.

Analytical Determination in Biological Fluids

High-performance liquid chromatography (HPLC) is a cited method for the determination of this compound in plasma and whole blood. While the specific details of the protocol from the cited abstract are not available, a general approach for analyzing similar compounds like doxazosin often involves:

-

Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the drug from the biological matrix.

-

Chromatographic Separation: Utilizing a C18 reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and a buffer).

-

Detection: UV or fluorescence detection at an appropriate wavelength. For enhanced sensitivity and selectivity, LC-MS/MS methods are also commonly employed for related compounds.

Pharmacological Effects and Clinical Considerations

This compound has been evaluated as an antihypertensive agent. It effectively lowers blood pressure by reducing systemic vascular resistance. Clinical studies have shown that long-term therapy can lead to a significant reduction in mean blood pressure without substantial changes in heart rate or cardiac output. However, side effects such as orthostatic hypotension have been noted, which may limit its advantages over other available antihypertensive drugs.

References

The Discovery and Development of Tiodazosin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiodazosin, a quinazoline derivative, emerged as a potent and selective postsynaptic α1-adrenergic receptor antagonist with potential applications in the management of hypertension. Structurally analogous to prazosin, its development was driven by the search for antihypertensive agents with a favorable hemodynamic profile. This technical guide provides a comprehensive overview of the discovery, synthesis, preclinical pharmacology, and clinical evaluation of this compound. Detailed experimental methodologies, quantitative data summaries, and visualizations of key pathways and workflows are presented to offer a thorough understanding of its development history for researchers and drug development professionals.

Introduction and Discovery

The quest for effective and well-tolerated antihypertensive medications in the late 20th century led to the exploration of quinazoline-based compounds as potent α1-adrenoceptor antagonists. Following the success of prazosin, research efforts focused on synthesizing structural analogs with potentially improved pharmacological properties. This compound (formerly known as BL-5111) was identified within this research paradigm as a promising candidate.[1] Its discovery was rooted in a systematic structure-activity relationship (SAR) campaign aimed at modifying the acyl moiety of the piperazine ring of prazosin-like molecules to enhance potency and selectivity. The introduction of a 5-methylthio-1,3,4-oxadiazole-2-carbonyl group was a key structural innovation that defined this compound.

Chemical Synthesis

The synthesis of this compound involves a convergent approach, combining two key heterocyclic intermediates: 2-chloro-4-amino-6,7-dimethoxyquinazoline and 1-(5-methylthio-1,3,4-oxadiazole-2-carbonyl)piperazine. While a specific, detailed, end-to-end synthesis of this compound is not publicly available in a single document, a plausible synthetic route can be constructed based on established methods for the synthesis of its precursors.

Synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline

The synthesis of the quinazoline core typically starts from 3,4-dimethoxyaniline and proceeds through several steps, including cyclization to form the quinazoline ring, followed by chlorination and amination.

Experimental Protocol: Synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline

-

Step 1: Synthesis of 3,4-dimethoxyphenylurea. To a solution of 3,4-dimethoxyaniline in a suitable solvent, an equimolar amount of potassium cyanate is added. The mixture is heated under reflux to yield 3,4-dimethoxyphenylurea.

-

Step 2: Cyclization to 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione. The 3,4-dimethoxyphenylurea is then cyclized in the presence of a condensing agent such as polyphosphoric acid upon heating to afford the quinazolinedione.

-

Step 3: Chlorination to 2,4-dichloro-6,7-dimethoxyquinazoline. The quinazolinedione is treated with a mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline and heated to produce the dichloroquinazoline derivative.[2]

-

Step 4: Amination to 2-chloro-4-amino-6,7-dimethoxyquinazoline. The resulting 2,4-dichloro-6,7-dimethoxyquinazoline is selectively aminated at the C4 position by reacting it with ammonia in a suitable solvent.[3]

Synthesis of 1-(5-methylthio-1,3,4-oxadiazole-2-carbonyl)piperazine

The synthesis of the piperazine-oxadiazole moiety involves the formation of the 1,3,4-oxadiazole ring, which is then coupled to piperazine.

Experimental Protocol: Synthesis of 1-(5-methylthio-1,3,4-oxadiazole-2-carbonyl)piperazine

-

Step 1: Synthesis of 5-methylthio-1,3,4-oxadiazole-2-carboxylic acid. This intermediate can be prepared from carbon disulfide and hydrazine hydrate, followed by reaction with a methylating agent and subsequent oxidation and carboxylation. A more direct approach involves the cyclization of a corresponding acylhydrazide.

-

Step 2: Activation of the carboxylic acid. The carboxylic acid is activated for amide bond formation. This can be achieved by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or by using a coupling agent such as 1,1'-carbonyldiimidazole (CDI).

-

Step 3: Coupling with piperazine. The activated carboxylic acid derivative is then reacted with an excess of piperazine in an inert solvent to form the desired 1-(5-methylthio-1,3,4-oxadiazole-2-carbonyl)piperazine.

Final Assembly of this compound

The final step in the synthesis is the nucleophilic substitution reaction between the two key intermediates.

Experimental Protocol: Synthesis of this compound

-

Condensation Reaction. 2-chloro-4-amino-6,7-dimethoxyquinazoline is reacted with 1-(5-methylthio-1,3,4-oxadiazole-2-carbonyl)piperazine in a high-boiling point solvent such as n-butanol or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.

-

Purification. The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude this compound is then purified by recrystallization from a suitable solvent system to yield the final product.

Preclinical Pharmacology

This compound was subjected to a series of in vitro and in vivo preclinical studies to characterize its pharmacological profile. These studies established its mechanism of action and evaluated its potency and selectivity as an α1-adrenoceptor antagonist.

In Vitro Studies

In vitro experiments were crucial in elucidating the primary mechanism of action of this compound.

Mechanism of Action: this compound is a potent and competitive postsynaptic α1-adrenergic receptor antagonist.[1] In isolated mesenteric artery preparations, this compound produced a parallel rightward shift in the concentration-response curves to norepinephrine, which is characteristic of competitive antagonism.[4] A Schild plot analysis yielded a pA₂ value of 8.66 with a slope of -0.99, further confirming its competitive nature at postsynaptic α1-adrenoceptors. In contrast to its effects on the mesenteric artery, in the portal vein, this compound caused a nonparallel inhibition of the norepinephrine concentration-response curve, depressing the maximal response. Like prazosin, this compound showed a lack of significant affinity for presynaptic α2-adrenergic receptors.

| Parameter | Value | Reference |

| pA₂ (mesenteric artery) | 8.66 | |

| Schild Plot Slope | -0.99 |

Experimental Protocol: In Vitro Assessment of α1-Adrenergic Receptor Antagonism

-

Tissue Preparation: Male Wistar rats are euthanized, and the mesenteric artery and portal vein are isolated and prepared for in vitro studies.

-

Experimental Setup: The isolated vessels are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

-

Protocol: After an equilibration period, cumulative concentration-response curves to norepinephrine are generated. The tissues are then incubated with varying concentrations of this compound for a predetermined period (e.g., 60 minutes) before generating a second concentration-response curve to norepinephrine.

-

Data Analysis: The rightward shift of the norepinephrine concentration-response curve is quantified, and a Schild plot is constructed to determine the pA₂ value and the slope of the regression line.

In Vivo Studies

In vivo studies in animal models of hypertension were conducted to assess the antihypertensive efficacy of this compound.

Antihypertensive Effects: In conscious spontaneously hypertensive rats (SHR), subcutaneous administration of this compound (0.1-3 mg/kg) resulted in a dose-dependent decrease in blood pressure. The order of potency for blood pressure reduction was found to be prazosin > this compound > phentolamine > trimazosin. Acute oral administration indicated that this compound was approximately half as potent as prazosin. Interestingly, during chronic administration in the drinking water for 25 and 52 days, equivalent doses of this compound and prazosin produced similar sustained reductions in blood pressure. At the end of the 52-day chronic dosing period, this compound exhibited significantly less α-adrenergic receptor antagonist activity compared to prazosin, suggesting that other mechanisms might contribute to its long-term antihypertensive effect. This compound, similar to prazosin and trimazosin, demonstrated selectivity for postsynaptic α-adrenergic receptors, with minimal effects on heart rate, unlike the non-selective antagonist phentolamine which caused a significant increase in heart rate.

| Compound | Subcutaneous Potency Order (SHR) | Acute Oral Potency vs. Prazosin | Chronic Antihypertensive Effect | Heart Rate Effect | Reference |

| This compound | 2nd | ~1/2 as potent | Equivalent to prazosin | Minimal | |

| Prazosin | 1st | - | Equivalent to this compound | Minimal | |

| Phentolamine | 3rd | Not reported | Not reported | Increased | |

| Trimazosin | 4th | Not reported | Not reported | Minimal |

Experimental Protocol: In Vivo Assessment of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

-

Animal Model: Male spontaneously hypertensive rats (SHR) are used as the animal model of essential hypertension.

-

Drug Administration: For acute studies, this compound is administered subcutaneously or orally at various doses. For chronic studies, the drug is mixed into the drinking water.

-

Blood Pressure and Heart Rate Monitoring: Blood pressure and heart rate are measured using a non-invasive tail-cuff method or via intra-arterial cannulation for continuous monitoring.

-

Experimental Groups: Animals are divided into several groups, including a vehicle control group and multiple dose groups for this compound and comparator drugs like prazosin.

-

Data Collection: Blood pressure and heart rate are recorded at baseline and at various time points after drug administration.

-

Data Analysis: The changes in blood pressure and heart rate from baseline are calculated and compared between the different treatment groups.

Clinical Development

The clinical development of this compound focused on its potential as an antihypertensive agent in humans.

Hemodynamic and Systemic Effects in Essential Hypertension

A clinical study was conducted to evaluate the long-term hemodynamic and systemic effects of this compound in patients with essential hypertension.

Study Design: Ten patients with essential hypertension were treated with this compound for 10 weeks. Hemodynamic parameters were measured before and after the treatment period.

Efficacy: After 10 weeks of therapy, seven of the ten patients showed a significant reduction in intra-arterial mean blood pressure. This decrease in blood pressure was attributed to a fall in systemic vascular resistance. Notably, there were no significant changes in heart rate, cardiac output, or plasma volume.

Safety and Tolerability: The systemic effects of this compound were generally minor and included weight gain and reductions in some hematological and biochemical parameters. While no patients experienced orthostatic symptoms after the initial dose, transient episodes of light-headedness, palpitations, increased urinary frequency, and drooping of the eyelid were reported during the trial. One patient developed profound orthostatic hypotension that was attributed to the drug. The study concluded that due to these side effects and the lack of blood pressure reduction in 30% of the patients, this compound appeared to have some significant drawbacks.

| Parameter | Change after 10 weeks of this compound | Reference |

| Mean Blood Pressure | Significant reduction in 7/10 patients | |

| Systemic Vascular Resistance | Decreased | |

| Heart Rate | No significant change | |

| Cardiac Output | No significant change | |

| Plasma Volume | No significant change |

Experimental Protocol: Clinical Trial for Hemodynamic Assessment

-

Patient Population: Patients diagnosed with essential hypertension are recruited for the study.

-

Study Design: A long-term, open-label study is conducted.

-

Treatment: Patients receive this compound orally for a specified duration (e.g., 10 weeks).

-

Hemodynamic Monitoring: Intra-arterial blood pressure, heart rate, cardiac output (e.g., using thermodilution), and plasma volume are measured at baseline and at the end of the treatment period.

-

Safety Monitoring: Adverse events are recorded throughout the study. Blood samples are collected for hematological and biochemical analysis.

-

Data Analysis: Hemodynamic and safety parameters at baseline and post-treatment are compared using appropriate statistical tests.

Metabolism and Pharmacokinetics

Detailed information on the metabolism and pharmacokinetic profile of this compound is not extensively available in the public domain. As a structural analog of prazosin and doxazosin, it is plausible that this compound undergoes hepatic metabolism. The clinical study noted a half-life, but specific values for bioavailability, clearance, and volume of distribution have not been reported. Further studies would be required to fully characterize these parameters.

Conclusion

This compound was developed as a potent and selective postsynaptic α1-adrenergic receptor antagonist with clear antihypertensive effects in preclinical models. Its development showcased a rational approach to drug design, building upon the established pharmacology of the quinazoline class of antihypertensives. However, clinical evaluation revealed a side effect profile and a lack of efficacy in a subset of patients that likely hindered its further development and progression to market. Despite not becoming a commercialized therapeutic, the study of this compound contributed to the understanding of the structure-activity relationships of α1-adrenoceptor antagonists and the complexities of translating preclinical findings to clinical outcomes in the management of hypertension. This technical guide provides a detailed retrospective of its scientific journey, offering valuable insights for researchers in the ongoing development of novel cardiovascular therapeutics.

References

- 1. In vitro comparison of the pre- and postsynaptic alpha adrenergic receptor blocking properties of prazosin and this compound (BL5111) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

Preclinical Pharmacological Profile of Tiodazosin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiodazosin (BL-5111) is a quinazoline-based compound identified as a potent and selective competitive antagonist of postsynaptic alpha-1 adrenergic receptors. Preclinical investigations have primarily focused on its cardiovascular effects, demonstrating its potential as an antihypertensive agent. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing key signaling pathways and experimental workflows. While extensive data on modern parameters such as receptor subtype selectivity and detailed pharmacokinetics are limited in publicly available literature, this guide synthesizes the foundational preclinical research that characterized the core pharmacological properties of this compound.

Introduction

This compound is a structural analog of prazosin, a well-characterized alpha-1 adrenergic receptor antagonist.[1] Its development was aimed at achieving effective blood pressure control with a favorable side-effect profile. The primary mechanism of action of this compound is the blockade of postsynaptic alpha-1 adrenergic receptors, which mediate vasoconstriction induced by norepinephrine.[1][2] This antagonism leads to vasodilation and a subsequent reduction in peripheral resistance and blood pressure. This document serves as a technical resource, consolidating the preclinical data on this compound to inform further research and drug development efforts.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its interaction with the alpha-1 adrenergic receptors.

In Vitro Pharmacology

In vitro studies have been crucial in elucidating the mechanism and potency of this compound.

| Parameter | Tissue/System | Agonist | Value | Reference Compound | Comparator Value |

| pA2 | Rat Mesenteric Artery | Norepinephrine | 8.66 | - | - |

| Antagonist Potency | Postsynaptic Alpha Receptor | - | 17x lower than Prazosin | Prazosin | - |

| Antagonist Potency | Postsynaptic Alpha Receptor | - | 4x higher than Phentolamine | Phentolamine | - |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

The determination of the pA2 value for this compound was likely achieved through a Schild analysis, a classical pharmacological method to quantify the potency of a competitive antagonist.

-

Tissue Preparation: Male Wistar rats are euthanized, and the mesenteric arterial bed is carefully dissected and isolated in a physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2, and maintained at 37°C. Rings of the mesenteric artery are prepared and mounted in organ baths for isometric tension recording.

-

Equilibration: The arterial rings are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

-

Cumulative Concentration-Response Curve to Norepinephrine: A cumulative concentration-response curve to the alpha-1 adrenergic agonist, norepinephrine, is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissues are washed and then incubated with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes) to allow for receptor binding equilibrium.

-

Shifted Concentration-Response Curve: In the continued presence of this compound, a second cumulative concentration-response curve to norepinephrine is obtained.

-

Data Analysis: The concentration ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. This procedure is repeated for at least two different concentrations of this compound. A Schild plot is then constructed by plotting the logarithm of (concentration ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the linear regression of this plot provides the pA2 value. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.[3][4]

In the rat portal vein, this compound, similar to prazosin, exhibited noncompetitive antagonism of norepinephrine-induced contractions. This suggests a more complex interaction with the alpha-1 adrenergic receptors in this specific vascular bed, potentially involving pseudo-irreversible binding or allosteric modulation.

In Vivo Pharmacology

In vivo studies in spontaneously hypertensive rats (SHR) have confirmed the antihypertensive effects of this compound.

| Route of Administration | Dose Range (mg/kg) | Effect | Potency Ranking |

| Subcutaneous | 0.1 - 3 | Graded decrease in blood pressure | Prazosin > this compound > Phentolamine > Trimazosin |

| Acute Oral | - | Approximately 1/2 as potent as prazosin | Prazosin > this compound |

The evaluation of the antihypertensive activity of this compound in conscious SHR, a widely accepted model of essential hypertension, would typically involve the following steps:

-

Animal Model: Adult male spontaneously hypertensive rats (SHR) are used. Age-matched normotensive Wistar-Kyoto (WKY) rats can serve as controls.

-

Blood Pressure Measurement: Blood pressure is measured non-invasively using the tail-cuff method. The rats are habituated to the restraining device and procedure for several days before the experiment to minimize stress-induced blood pressure fluctuations.

-

Drug Administration: this compound is administered via the desired route (e.g., subcutaneous injection or oral gavage). A vehicle control group receives the same volume of the vehicle used to dissolve or suspend the drug.

-

Dose-Response Study: To determine the potency, different doses of this compound are administered to separate groups of rats.

-

Data Collection: Blood pressure and heart rate are monitored at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

-

Data Analysis: The changes in blood pressure from baseline are calculated for each dose and time point. The dose-response curve is then plotted to determine the effective dose range.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by blocking the signaling cascade initiated by the activation of alpha-1 adrenergic receptors.

Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to the Gq family of G-proteins. The binding of an agonist like norepinephrine to the receptor triggers a conformational change, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle contraction. By competitively binding to the alpha-1 adrenergic receptor, this compound prevents the initial step of this cascade, thereby inhibiting vasoconstriction.

References

- 1. In vitro comparison of the pre- and postsynaptic alpha adrenergic receptor blocking properties of prazosin and this compound (BL5111) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, praxosin, trimazosin and phentolamine on blood pressure, heart rate and on pre- and postsynaptic alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiodazosin: A Technical Guide on the Quinazoline-based Antihypertensive Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiodazosin is a quinazoline derivative that has been investigated for its antihypertensive properties. Structurally related to prazosin, it functions as a selective alpha-1 adrenergic receptor antagonist. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation. The document summarizes available quantitative data in structured tables and presents key signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Quinazoline derivatives represent a significant class of compounds in medicinal chemistry, with several members developed as effective antihypertensive agents.[1][2][3] this compound, a structural analog of prazosin, emerged as a potent and selective antagonist of postsynaptic alpha-1 adrenergic receptors.[4] These receptors play a crucial role in the sympathetic regulation of vascular smooth muscle tone; their blockade leads to vasodilation and a subsequent reduction in blood pressure.[5] This guide delves into the technical aspects of this compound, providing a detailed resource for its scientific and research applications.

Mechanism of Action

This compound exerts its antihypertensive effect primarily through the selective and competitive blockade of alpha-1 adrenergic receptors. This action inhibits the vasoconstrictive effects of norepinephrine, a key neurotransmitter of the sympathetic nervous system.

Signaling Pathway

The alpha-1 adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like norepinephrine, initiates a downstream signaling cascade. This compound, as an antagonist, prevents the initiation of this cascade. The key steps in this pathway are:

-

Receptor Binding: Norepinephrine binds to the alpha-1 adrenergic receptor.

-

G-Protein Activation: This binding activates the associated Gq/11 protein.

-

Phospholipase C Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C Activation: DAG, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Cellular Response: The elevated intracellular Ca2+ and activated PKC lead to the phosphorylation of various downstream proteins, ultimately resulting in smooth muscle contraction and vasoconstriction.

By blocking the initial binding of norepinephrine to the alpha-1 adrenergic receptor, this compound effectively inhibits this entire signaling cascade, leading to vasodilation and a decrease in blood pressure.

Pharmacological Data

This compound has been characterized through various in vitro and in vivo studies to determine its potency and selectivity as an alpha-1 adrenergic receptor antagonist.

In Vitro Activity

| Parameter | Value | Tissue/Assay | Reference |

| pA2 | 8.66 | Isolated Rat Mesenteric Artery (vs. Norepinephrine) |

Table 1: In Vitro Antagonist Potency of this compound.

In Vivo Activity & Comparative Potency

Studies in conscious spontaneously hypertensive rats (SHR) have demonstrated the blood pressure-lowering effects of this compound. When administered subcutaneously, this compound produced graded decreases in blood pressure. The order of potency among several alpha-blockers was determined to be prazosin > this compound > phentolamine > trimazosin. Acute oral administration studies in SHR indicated that this compound is about half as potent as prazosin. However, upon chronic administration of equivalent doses for several weeks, this compound and prazosin showed approximately equivalent and sustained reductions in blood pressure.

| Administration Route | Potency Comparison | Animal Model | Reference |

| Subcutaneous | Prazosin > This compound > Phentolamine > Trimazosin | Conscious SHR | |

| Acute Oral | This compound is ~1/2 as potent as Prazosin | Conscious SHR | |

| Chronic Oral | This compound shows equivalent efficacy to Prazosin | Conscious SHR |

Table 2: In Vivo Antihypertensive Potency of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the pharmacological characterization of this compound and other quinazoline derivatives.

Radioligand Binding Assay for Alpha-1 Adrenergic Receptors

This protocol is a standard method to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Tissues rich in alpha-1 adrenergic receptors (e.g., rat cerebral cortex) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.6). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (binding affinity) is then calculated using the Cheng-Prusoff equation.

Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

The SHR model is a widely used in vivo model for studying hypertension and evaluating the efficacy of antihypertensive drugs.

Methodology:

-

Animal Model: Male spontaneously hypertensive rats (SHR) are used. Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as a control group.

-

Acclimatization: The animals are allowed to acclimatize to the laboratory conditions for at least one week before the experiment. They are trained for the blood pressure measurement procedure to minimize stress-induced variations.

-

Baseline Blood Pressure Measurement: Baseline systolic blood pressure is measured in conscious rats using a non-invasive tail-cuff method.

-

Drug Administration: The animals are randomly divided into groups and treated with either the vehicle (control) or the test compound (this compound) at various doses. The administration can be acute (single dose) or chronic (daily for several weeks) and via different routes (e.g., oral gavage, subcutaneous injection).

-

Blood Pressure Monitoring: Blood pressure is measured at specific time points after drug administration.

-

Data Analysis: The changes in blood pressure from baseline are calculated for each group and compared statistically to determine the antihypertensive efficacy of the test compound.

Synthesis of this compound

The synthesis of this compound, a quinazoline derivative, involves a multi-step process. While a detailed, step-by-step protocol for this compound specifically is not publicly available, the general synthesis of the core quinazoline structure and related analogs follows established chemical routes. A plausible synthetic pathway would start from 2-chloro-4-amino-6,7-dimethoxyquinazoline, a key intermediate.

A general approach for the synthesis of related 2-piperazinyl-4-amino-6,7-dimethoxyquinazolines involves the reaction of 2-chloro-4-amino-6,7-dimethoxyquinazoline with the appropriate piperazine derivative. For this compound, this would be a piperazine derivative containing the 5-thioxo-4,5-dihydro-1,3,4-oxadiazole moiety. The synthesis of this specific piperazine side chain would involve the reaction of a piperazine with a precursor to the oxadiazole ring.

Clinical Data

Clinical data on this compound is limited. One study evaluated its long-term hemodynamic and systemic effects in ten patients with essential hypertension. After ten weeks of therapy, seven of the ten patients showed a significant reduction in intra-arterial mean blood pressure, which was attributed to a fall in systemic vascular resistance. Heart rate, cardiac output, and plasma volume did not change significantly.

| Number of Patients | Duration of Treatment | Primary Outcome | Result | Reference |

| 10 | 10 weeks | Change in Mean Arterial Blood Pressure | 7 out of 10 patients showed a significant reduction |

Table 3: Summary of a Clinical Study on this compound in Essential Hypertension.

Side effects reported during the trial included transient episodes of light-headedness, palpitations, increased urinary frequency, and drooping of the eyelid. One patient developed profound orthostatic hypotension. The study concluded that due to these side effects and the lack of blood pressure reduction in 30% of the patients, this compound appeared to have some drawbacks.

Conclusion

This compound is a potent, selective alpha-1 adrenergic receptor antagonist with demonstrated antihypertensive activity in preclinical models. Its mechanism of action is well-understood, involving the blockade of the Gq/11-PLC signaling pathway. While it has shown efficacy in reducing blood pressure, the limited available clinical data suggests a side effect profile that may limit its therapeutic advantages over other established antihypertensive agents. Further research, particularly in the form of larger, well-controlled clinical trials, would be necessary to fully elucidate its clinical potential and safety profile. The experimental protocols and pharmacological data presented in this guide provide a foundational resource for researchers interested in further investigating this compound and related quinazoline derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro comparison of the pre- and postsynaptic alpha adrenergic receptor blocking properties of prazosin and this compound (BL5111) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of doxazosin in hypertension therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro characterization of Tiodazosin's antagonist activity

An In-Depth Technical Guide to the In Vitro Characterization of Tiodazosin's Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a quinazoline-based compound and a structural analogue of prazosin, investigated for its utility as an antihypertensive agent.[1][2][3] Its therapeutic effect is primarily attributed to its antagonist activity at α1-adrenergic receptors. This guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, detailing its binding affinity, functional antagonism, and receptor selectivity. Standardized experimental protocols are described, and quantitative data are presented to offer a clear comparative analysis against other relevant α-adrenoceptor antagonists.

Introduction: Mechanism of α1-Adrenergic Receptor Antagonism

Adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, primarily norepinephrine and epinephrine.[4] The α1-adrenoceptors, which are predominantly coupled to the Gq/11 family of G proteins, are crucial in mediating smooth muscle contraction.[4] Upon activation by an agonist like norepinephrine, the α1-receptor initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to the contraction of vascular smooth muscle and a subsequent increase in blood pressure.

This compound functions as an antagonist at these receptors. By binding to the α1-adrenoceptor, it prevents norepinephrine from binding and initiating this signaling cascade, thereby inhibiting vasoconstriction and leading to a reduction in peripheral vascular resistance.

Caption: this compound blocks the α1-adrenergic signaling cascade.

Binding Affinity Characterization

Binding affinity describes the strength of the interaction between a ligand (this compound) and its receptor. It is a critical parameter in drug development, with a higher affinity (indicated by a lower equilibrium dissociation constant, KD, or inhibition constant, Ki) often correlating with higher potency.

Quantitative Binding Data

This compound demonstrates potent, competitive binding at postsynaptic α-adrenergic receptors. In studies using rat mesenteric artery, a Schild plot analysis yielded a pA2 value of 8.66. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. This value indicates high-affinity binding to the α1-adrenoceptor.

| Compound | Receptor/Tissue | Parameter | Value | Reference |

| This compound | α-Adrenoceptor (Mesenteric Artery) | pA2 | 8.66 | |

| Prazosin | α-Adrenoceptor | Potency | ~2x this compound (oral) | |

| Prazosin | α-Adrenoceptor | Affinity | ~17x this compound | |

| Phentolamine | α-Adrenoceptor | Potency | ~1/4 this compound |

Table 1: Comparative binding affinity and potency of this compound and other α-antagonists.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a drug for a receptor. This method involves incubating a tissue preparation expressing the target receptor with a radiolabeled ligand (e.g., [3H]-prazosin for α1-receptors) and varying concentrations of an unlabeled competitor drug (this compound).

Methodology:

-

Tissue Preparation: Homogenize tissues known to express α1-adrenoceptors (e.g., rat cerebral cortex, liver, or spleen) in a suitable buffer and centrifuge to isolate the cell membrane fraction.

-

Incubation: Incubate the membrane preparation with a fixed concentration of a radioligand (e.g., [3H]-prazosin) and a range of concentrations of the unlabeled test compound (this compound).

-

Separation: After reaching equilibrium, rapidly separate the bound radioligand from the free (unbound) radioligand via vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Functional Antagonism Assessment

Functional assays measure the effect of a compound on the physiological response induced by an agonist. For this compound, this involves quantifying its ability to inhibit the contraction of isolated tissues stimulated by an α1-agonist like norepinephrine or phenylephrine.

Functional Activity Data

Studies have consistently shown this compound to be a potent, competitive postsynaptic α-adrenergic receptor antagonist. In the mesenteric artery, it produces a parallel rightward shift in the norepinephrine concentration-response curves, which is characteristic of competitive antagonism. However, in the portal vein, this compound exhibits noncompetitive antagonism, indicated by a nonparallel inhibition of the norepinephrine curve with a marked depression of the maximum response. This suggests that its mechanism of action may be tissue-dependent.

Importantly, this compound shows selectivity for postsynaptic α-receptors with little affinity for presynaptic α2-receptors. This is a desirable trait for an antihypertensive, as blockade of presynaptic α2-autoreceptors can lead to increased norepinephrine release and an undesirable increase in heart rate.

| Tissue | Agonist | This compound Effect | Antagonism Type | Reference |

| Mesenteric Artery | Norepinephrine | Parallel shift in dose-response curve | Competitive | |

| Portal Vein | Norepinephrine | Depression of maximal response | Noncompetitive | |

| Rat Aorta | Noradrenaline | Antagonism of slow component | Competitive | |

| Rat Aorta | Noradrenaline | Depression of fast component max. response | Noncompetitive |

Table 2: Summary of this compound's functional antagonist activity in various isolated tissues.

Experimental Protocol: Isolated Tissue Assay

Isolated tissue bath experiments are used to characterize the functional antagonist properties of a compound. The rat aorta is a classic preparation for studying α1-adrenoceptor-mediated contraction.

Methodology:

-

Tissue Dissection: A male rat is euthanized, and the thoracic aorta is carefully dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Mounting: The aorta is cut into rings (2-3 mm) and mounted in an organ bath chamber filled with the physiological solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of 60-90 minutes.

-

Agonist Response: A cumulative concentration-response curve is generated for an α1-agonist (e.g., norepinephrine or phenylephrine) to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is washed, and after returning to baseline, it is incubated with a fixed concentration of this compound for a set period.

-

Re-challenge: The cumulative concentration-response curve for the agonist is repeated in the presence of this compound.

-

Data Analysis: The experiment is repeated with several concentrations of this compound. The rightward shift of the agonist curve is used to perform a Schild analysis, which can determine the pA2 value and confirm competitive antagonism if the slope of the plot is not significantly different from unity.

Caption: Workflow for an isolated tissue functional antagonism assay.

Receptor Selectivity

Receptor selectivity is a measure of a drug's ability to bind to a specific receptor subtype over others. This compound, like prazosin and trimazosin, shows selectivity for postsynaptic α-adrenergic receptors over presynaptic ones. The α1-adrenoceptor family is further divided into three subtypes: α1A, α1B, and α1D. While detailed studies on this compound's specific affinity for each of these subtypes are not extensively reported in the provided literature, its structural similarity to other quinazolines like prazosin and doxazosin suggests it primarily targets these α1 subtypes. High selectivity for α1- over α2-receptors is clinically important for avoiding side effects like tachycardia.

Conclusion

The in vitro characterization of this compound confirms its identity as a potent and selective postsynaptic α1-adrenergic receptor antagonist. Radioligand binding assays establish its high affinity for these receptors, with a potency comparable to, though slightly less than, its parent compound, prazosin. Functional assays in isolated tissues demonstrate a predominantly competitive mode of antagonism, although tissue-specific noncompetitive effects are also observed. Its selectivity for postsynaptic α1-receptors over presynaptic α2-receptors underscores its potential as a targeted antihypertensive agent, minimizing the reflex tachycardia associated with non-selective α-blockers. This comprehensive in vitro profile provides the foundational data necessary for its further preclinical and clinical development.

References

- 1. In vitro comparison of the pre- and postsynaptic alpha adrenergic receptor blocking properties of prazosin and this compound (BL5111) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, praxosin, trimazosin and phentolamine on blood pressure, heart rate and on pre- and postsynaptic alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound, a new antihypertensive, hemodynamics and clinical variables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. indigobiosciences.com [indigobiosciences.com]

Tiodazosin: A Technical Review of Foundational Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiodazosin is a quinazoline-based compound that has been investigated for its potential as an antihypertensive agent. Structurally related to prazosin, this compound acts as a potent and selective antagonist of postsynaptic alpha-1 adrenergic receptors. This technical guide provides an in-depth review of the foundational research on this compound, summarizing key findings on its mechanism of action, pharmacodynamics, and clinical effects. The information is presented to be a valuable resource for researchers and professionals involved in drug development and cardiovascular pharmacology.

Mechanism of Action

This compound exerts its pharmacological effects primarily through competitive antagonism of postsynaptic alpha-1 adrenergic receptors. This blockade inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[1][2][3]

Signaling Pathway

The binding of an agonist (e.g., norepinephrine) to the alpha-1 adrenergic receptor, a Gq protein-coupled receptor, initiates a signaling cascade. This involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with PKC activation, leads to the contraction of vascular smooth muscle. This compound, as a competitive antagonist, blocks the initial step of this pathway by preventing norepinephrine from binding to the alpha-1 adrenoceptor, thereby inhibiting downstream signaling and promoting vasodilation.

Pharmacological Profile

In Vitro Studies

| Parameter | Agonist | Antagonist | Preparation | Value | Reference |

| Potency Comparison | Norepinephrine | This compound vs. Prazosin | Postsynaptic alpha receptor | 17 times lower affinity than Prazosin | [3] |

| Potency Comparison | Norepinephrine | This compound vs. Phentolamine | Postsynaptic alpha receptor | 4 times more potent than Phentolamine |

In Vivo Studies

Animal studies have demonstrated the antihypertensive effects of this compound. In spontaneously hypertensive rats (SHR), subcutaneous administration of this compound produced graded decreases in blood pressure.

| Route of Administration | Dose Range | Animal Model | Effect | Order of Potency (vs. other α-blockers) | Reference |

| Subcutaneous | 0.1-3 mg/kg | Spontaneously Hypertensive Rats (SHR) | Graded decrease in blood pressure | Prazosin > this compound > Phentolamine > Trimazosin | |

| Acute Oral | Not specified | Spontaneously Hypertensive Rats (SHR) | Approximately 1/2 as potent as prazosin | - | |

| Chronic Oral (in drinking water) | Equivalent doses to prazosin | Spontaneously Hypertensive Rats (SHR) | Equivalent, sustained reductions in blood pressure | - |

Clinical Studies

Clinical investigations of this compound have focused on its efficacy and safety in the treatment of essential hypertension.

Hemodynamic Effects

In a study involving patients with essential hypertension, 10 weeks of therapy with this compound resulted in a significant reduction in intra-arterial mean blood pressure in 7 out of 10 patients. This effect was attributed to a fall in systemic vascular resistance, with no significant changes in heart rate, cardiac output, or plasma volume.

Clinical Efficacy and Adverse Events

While showing promise in reducing blood pressure, the clinical development of this compound was hampered by its side-effect profile and a lack of significant advantages over existing antihypertensive agents.

| Adverse Event | Number of Patients Affected (out of 10) | Reference |

| Transient light-headedness | 3 | |

| Palpitations | 2 | |

| Increased urinary frequency | 1 | |

| Drooping of eyelid | 1 | |

| Profound orthostatic hypotension | 1 |

Experimental Protocols

In Vitro Assessment of Alpha-Adrenergic Receptor Antagonism

A detailed experimental protocol for determining the in vitro alpha-adrenergic receptor blocking properties of this compound, based on comparative studies with prazosin, would typically involve the following steps.

Methodology:

-

Tissue Preparation: Male Wistar rat mesenteric arteries are isolated and prepared for in vitro studies.

-

Mounting: The arterial rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

-

Control Concentration-Response Curve: A cumulative concentration-response curve to norepinephrine is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissues are washed and then incubated with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Concentration-Response Curve in the Presence of Antagonist: The cumulative concentration-response curve to norepinephrine is repeated in the presence of this compound.

-

Data Analysis: The rightward shift of the norepinephrine concentration-response curve caused by this compound is quantified. A Schild plot analysis can be used to determine the pA2 value, which is a measure of the antagonist's affinity for the receptor.

Conclusion

This compound is a potent, competitive postsynaptic alpha-1 adrenergic receptor antagonist that has demonstrated antihypertensive effects in both preclinical and clinical studies. Its mechanism of action involves the blockade of norepinephrine-mediated vasoconstriction, leading to a reduction in peripheral vascular resistance. However, its clinical utility has been limited by a side-effect profile that includes orthostatic hypotension and a lack of clear advantages over other established antihypertensive agents. The foundational research summarized in this guide provides a comprehensive overview of the pharmacological properties of this compound for scientists and researchers in the field of cardiovascular drug development.

References

- 1. Effects of this compound, a new antihypertensive, hemodynamics and clinical variables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, praxosin, trimazosin and phentolamine on blood pressure, heart rate and on pre- and postsynaptic alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro comparison of the pre- and postsynaptic alpha adrenergic receptor blocking properties of prazosin and this compound (BL5111) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Blood Pressure Studies of Tiodazosin

These application notes provide a detailed overview and experimental protocol for conducting in vivo blood pressure studies with the antihypertensive agent, tiodazosin. The information is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a quinazoline derivative, structurally similar to prazosin, that exhibits antihypertensive properties. Its primary mechanism of action is the blockade of postsynaptic alpha-1 adrenergic receptors, leading to vasodilation and a subsequent reduction in systemic vascular resistance.[1][2] Additionally, it is suggested that this compound may possess a direct vasodilator effect.[1] Studies in conscious spontaneously hypertensive rats (SHR) have demonstrated its efficacy in lowering blood pressure.[2] Chronic administration of this compound has shown sustained reductions in blood pressure, suggesting that mechanisms beyond alpha-adrenergic receptor antagonism may contribute to its long-term antihypertensive effects.[2]

Data Presentation

The following table summarizes the quantitative data from a study comparing the acute effects of subcutaneously administered this compound with other alpha-adrenergic antagonists on the blood pressure of conscious spontaneously hypertensive rats (SHR).

| Compound | Dose Range (mg/kg, s.c.) | Change in Blood Pressure | Potency Ranking |

| Prazosin | 0.01 - 1 | Graded Decrease | 1 |

| This compound | 0.1 - 3 | Graded Decrease | 2 |

| Phentolamine | 0.1 - 3 | Graded Decrease | 3 |

| Trimazosin | 10 - 30 | Graded Decrease | 4 |

Data extracted from a comparative study in conscious spontaneously hypertensive rats.

Signaling Pathway

The proposed primary signaling pathway for this compound's antihypertensive effect is outlined below.

References

- 1. Effects of this compound, a new antihypertensive, hemodynamics and clinical variables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, praxosin, trimazosin and phentolamine on blood pressure, heart rate and on pre- and postsynaptic alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assay for Measuring Tiodazosin Activity on Isolated Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction